molecular formula C5H5N3 B020169 5-Methyl-1H-imidazole-4-carbonitrile CAS No. 108257-41-6

5-Methyl-1H-imidazole-4-carbonitrile

Cat. No.: B020169
CAS No.: 108257-41-6
M. Wt: 107.11 g/mol
InChI Key: KODWZZOTTOSNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-imidazole-4-carbonitrile is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 5-position and a nitrile group at the 4-position. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyano-1,2-diaminobenzene with methyl isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 5-Methyl-1H-imidazole-4-amine.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 5-Methyl-1H-imidazole-4-carboxylic acid.

    Reduction: 5-Methyl-1H-imidazole-4-amine.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-1H-imidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of functional materials, such as catalysts and dyes, due to its stable imidazole core.

Comparison with Similar Compounds

  • 4-Methyl-5-imidazolecarboxaldehyde
  • 5-Amino-1H-imidazole-4-carboxamide
  • 4-Amino-1H-imidazole-5-carbonitrile

Comparison: 5-Methyl-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Methyl-5-imidazolecarboxaldehyde, it has a nitrile group instead of an aldehyde, affecting its reactivity and potential applications. Similarly, 5-Amino-1H-imidazole-4-carboxamide and 4-Amino-1H-imidazole-5-carbonitrile have different functional groups, leading to variations in their chemical behavior and uses.

Properties

IUPAC Name

5-methyl-1H-imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-4-5(2-6)8-3-7-4/h3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWZZOTTOSNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618163
Record name 5-Methyl-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108257-41-6
Record name 5-Methyl-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1H-imidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Methyl-1H-imidazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Methyl-1H-imidazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Methyl-1H-imidazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Methyl-1H-imidazole-4-carbonitrile
Reactant of Route 6
5-Methyl-1H-imidazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.